Octanedioic acid, monomethyl ester
Description
Significance of Monoesters in Organic Synthesis and Biochemical Systems
Monomethyl esters of dicarboxylic acids are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a reactive carboxylic acid and a less reactive ester, allows for sequential chemical modifications. This makes them important precursors in the synthesis of complex molecules. For instance, monomethyl suberate (B1241622) is utilized in the synthetic preparation of Prostaglandin (B15479496) E1, a significant peripheral vasodilator. chemicalbook.comchemdad.com Furthermore, dicarboxylic acid monoesters are key reactants in the synthesis of medicinally important nitrogen-containing heterocyclic compounds like β-lactams and δ-lactams. doaj.org
In biochemical contexts, dicarboxylic acids and their derivatives are involved in crucial metabolic pathways. ontosight.aimssm.edu Long-chain dicarboxylic acids are typically metabolized via peroxisomal β-oxidation, an alternative pathway to the more common mitochondrial β-oxidation of fatty acids. mssm.edunih.gov The study of dicarboxylic acid monoesters, such as monomethyl suberate, contributes to the understanding of these metabolic processes; for example, its effect on liver lactate (B86563) metabolism has been a subject of investigation. chemicalbook.comchemdad.com
Historical Context of Octanedioic Acid, Monomethyl Ester Research
Research into this compound is intrinsically linked to the broader study of dicarboxylic acids and their selective esterification. Early research focused on developing reliable methods for preparing such monoesters. A significant challenge has been achieving selective mono-esterification of a symmetric dicarboxylic acid.
Over the years, various synthetic strategies have been reported. One common approach involves the reaction of suberic acid with methanol (B129727). chemicalbook.com More refined methods have focused on achieving high selectivity. For example, researchers have explored the use of solid adsorbents like alumina (B75360) to control the orientation of dicarboxylic acids, allowing for preferential esterification of one carboxyl group. oup.comacs.org Another technique involves the use of a catalytic amount of thionyl chloride in methanol at room temperature to selectively esterify the non-conjugated carboxyl group of various dicarboxylic acids. researchgate.net An environmentally friendly protocol using the inexpensive and readily available methanol as the esterifying agent and alumina as a heterogeneous catalyst has also been developed. rsc.org
Scope of Academic Inquiry into this compound
The academic interest in this compound spans several areas of chemistry and biochemistry. Its primary role has been as a synthetic intermediate. tcichemicals.com The presence of two distinct functional groups allows it to be a versatile building block for more complex molecules. chemicalbook.com
Current research continues to explore its utility. For example, its role in the synthesis of prostaglandins (B1171923) highlights its importance in medicinal chemistry. chemicalbook.comchemdad.com Moreover, studies investigating the metabolic effects of monomethyl suberate, particularly on liver lactate metabolism, point to its use as a tool for understanding biochemical pathways. chemicalbook.comchemdad.com The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in new synthetic methodologies and biochemical studies. chemicalbook.comsigmaaldrich.com
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15O4- |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
8-methoxy-8-oxooctanoate |
InChI |
InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
InChI Key |
KOVPXZDUVJGGFU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octanedioic Acid, Monomethyl Ester
Conventional Chemical Synthesis Routes
The synthesis of octanedioic acid, monomethyl ester, primarily involves the selective esterification of octanedioic acid. Researchers have developed several methods to achieve high yields of the desired monoester while minimizing the formation of the diester byproduct.
Esterification Reactions for Monomethyl Ester Formation
The direct esterification of dicarboxylic acids like octanedioic acid often poses a challenge in achieving high selectivity for the monoester. However, specific catalysts and reaction conditions can favor the formation of the monomethyl ester. For instance, the use of strongly acidic ion-exchange resins as catalysts in ester-hydrocarbon mixtures has been shown to selectively produce monoesters of symmetrical dicarboxylic acids with 4 to 14 carbon atoms in high yields. rsc.org The success of this method is attributed to the significantly higher rate of esterification of the dicarboxylic acid compared to the resulting monoester. rsc.org This difference in reaction rates is a key factor in achieving high selectivity for the monoester. rsc.org
Selective Monoesterification Techniques
To enhance the selective production of this compound, specialized techniques have been developed. These methods often involve the use of solid supports or specific reagents to control the reactivity of the dicarboxylic acid.
Adsorption and Alignment on Solid Adsorbents (e.g., Alumina) for Selectivity Enhancement
A notable strategy for selective monoesterification involves the adsorption of the dicarboxylic acid onto a solid support like alumina (B75360). acs.orgacs.org When dicarboxylic acids are adsorbed on alumina, one of the carboxyl groups preferentially binds to the surface, leaving the other carboxyl group free to react. acs.org This orientation allows for the selective esterification of the non-adsorbed carboxyl group. acs.org This technique has been successfully applied to various aliphatic dicarboxylic acids, including those with 3 to 8 and 10 carbon atoms, yielding the corresponding monomethyl esters quantitatively when reacted with diazomethane (B1218177). acs.org The selectivity of this process is influenced by the chain length of the dicarboxylic acid, with a larger difference in carbon chain length leading to higher selectivity when a mixture of dicarboxylic acids is used. oup.com For example, in a mixture of dodecanedioic acid (C12) and glutaric acid (C5) adsorbed on alumina, the monomethyl ester of C12 was formed in 89% yield, while the monomethyl ester of C5 was formed in only 9% yield. oup.com An environmentally friendly approach using methanol (B129727) as the esterifying agent and alumina as a heterogeneous catalyst has also been reported for the selective monomethyl esterification of linear dicarboxylic acids. rsc.org The balanced acidity and basicity of the alumina catalyst are credited for the high selectivity of this process. rsc.org
Diazomethane-Mediated Monoesterification Strategies
Diazomethane is a highly effective reagent for the methylation of carboxylic acids to form methyl esters. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically rapid and clean, proceeding through the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate on the protonated diazomethane. libretexts.orgyoutube.com This process releases nitrogen gas, which is a major driving force for the reaction. youtube.com
When combined with the adsorption technique on alumina, diazomethane can achieve highly selective monoesterification of dicarboxylic acids. acs.org The adsorbed dicarboxylic acid exposes only one carboxyl group to react with diazomethane, leading to the formation of the monomethyl ester. acs.org This method is particularly advantageous as it is a very mild way of converting carboxylic acids to esters. masterorganicchemistry.com
Preparation from Octanedioic Acid Precursors
An alternative approach to synthesizing octanedioic acid and its esters involves building the carbon backbone from smaller, often bio-based, molecules.
Synthesis from Gamma-Valerolactone (B192634) and Alcohols
A method for producing 1,8-octanedioic acid and its derivatives starts with gamma-valerolactone (GVL), a renewable platform chemical derived from lignocellulosic biomass. google.comuniovi.eskorea.ac.krwhiterose.ac.uk The process involves reacting gamma-valerolactone with an alcohol, such as methanol, in the presence of an acid or base catalyst to produce an alkyl pentenoate. google.com This is followed by a metathesis reaction to form a dialkyl octenedioate, which is then hydrogenated to yield a dialkyl 1,8-octanedioate. google.com Finally, hydrolysis of the dialkyl ester can produce 1,8-octanedioic acid, or selective hydrolysis could potentially yield the monoester. google.com This pathway is part of a broader effort to produce valuable chemicals from renewable feedstocks. rsc.org
Metathesis Initiator-Mediated Conversions
While direct metathesis-based synthesis of this compound is not extensively detailed in the available literature, the principles of metathesis offer a conceptual pathway. Olefin metathesis, a powerful tool in organic synthesis, allows for the rearrangement of carbon-carbon double bonds. In theory, a precursor containing a terminal double bond and a methyl ester group could be subjected to self-metathesis or cross-metathesis with a suitable partner to construct the eight-carbon backbone of octanedioic acid. The choice of a metathesis initiator, typically a ruthenium or molybdenum-based catalyst, would be critical in such a process.
Isomerizing hydroformylation and subsequent carbonylation of unsaturated fatty acids represent a related strategy to produce long-chain α,ω-dicarboxylic acids. acs.org This method combines isomerization of internal double bonds to the terminal position with selective carbonylation. acs.org Utilizing water as a nucleophile in this reaction, termed hydroxycarbonylation, can directly yield dicarboxylic acids from unsaturated fatty acid precursors. acs.org While this approach yields the dicarboxylic acid, subsequent selective mono-esterification would be required to obtain the target monomethyl ester.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a promising and sustainable alternative to traditional chemical synthesis for producing valuable chemicals. nih.gov Enzymes and whole-cell systems offer high selectivity and operate under mild conditions, reducing the environmental impact. nih.gov
Lipases are a class of enzymes widely used in the synthesis of esters due to their broad substrate specificity and high selectivity. project-incite.eu They can catalyze esterification, transesterification, and hydrolysis reactions. nih.gov For the production of this compound, lipase-catalyzed esterification of octanedioic acid with methanol is a viable approach. The key challenge in this method is to achieve selective mono-esterification, as the formation of the diester is also possible.
The selectivity of lipases can be influenced by several factors, including the choice of enzyme, reaction medium, temperature, and the molar ratio of substrates. nih.govnih.gov For instance, certain lipases exhibit a preference for dicarboxylic acids over their monocarboxylic counterparts. researchgate.net Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process. nih.gov Solvent-free systems are also advantageous as they increase substrate concentration and volumetric productivity. project-incite.eu
| Enzyme Source | Substrate(s) | Product | Key Findings |
| Aspergillus fumigatus | Vinyl butyrate, Methanol | Methyl butyrate | A purified lipase (B570770) demonstrated a maximum yield of 86% for this flavor ester. nih.gov |
| Various (e.g., Candida rugosa, Aspergillus niger) | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Dimethyl 1-carboxy-1-hydroxymethylphosphonate | Lipases showed high enantioselectivity in the hydrolysis of this phosphonate (B1237965) ester. mdpi.com |
| Immobilized Lipase | Octanol, Acetic acid | Octyl acetate | A maximum molar conversion of 92.35% was achieved in a solvent-free system. nih.gov |
Whole-cell biocatalysis utilizes engineered microorganisms, such as Escherichia coli, as cellular factories for chemical production. nih.govplos.org This approach offers the advantage of co-factor regeneration and the potential for multi-step synthesis within a single organism. nih.govnih.gov
A key strategy in engineering E. coli for ester production involves the integration of an acyl-CoA ligase and an alcohol acyltransferase (AAT). nih.govresearchgate.net The acyl-CoA ligase activates a carboxylic acid to its corresponding acyl-CoA thioester, which is then condensed with an alcohol by the AAT to form the ester. nih.govnih.gov This process is thermodynamically favorable due to the release of free coenzyme A (CoA). nih.gov
For the synthesis of this compound, a pathway could be designed where octanedioic acid is first activated to octanoyl-CoA, followed by esterification with methanol catalyzed by a suitable AAT. The substrate specificity of both the acyl-CoA ligase and the AAT would be critical for the selective production of the monoester. nih.gov
An innovative approach combines esterification with ω-oxidation to produce dicarboxylic acid monoesters from fatty acids. nih.govresearchgate.netnih.gov In this system, a fatty acid is first esterified to its corresponding monoester, which is then subjected to ω-oxidation. nih.govresearchgate.net The ω-oxidation pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid or its ester into a carboxylic acid group. frontiersin.org
Research has shown that esterified medium-chain fatty acids are better substrates for ω-oxidation by enzymes like the AlkBGTHJ proteins from Pseudomonas putida GPo1 compared to the free fatty acids. researchgate.netnih.gov By co-expressing an acyl-CoA ligase, an alcohol acyltransferase, and the ω-oxidation machinery in E. coli, it is possible to produce mono-ethyl dicarboxylic acids from C6, C8, and C9 fatty acids. nih.govresearchgate.net For instance, diethyl suberate (B1241622) has been produced from octanoic acid with a molar yield of 0.24. nih.govresearchgate.net This strategy could be adapted for the production of this compound by using methanol as the alcohol donor and an appropriate fatty acid precursor.
| Engineered System | Key Enzymes | Substrate(s) | Product(s) | Molar Yield |
| E. coli | Acyl-CoA ligase (AlkK), Alcohol acyltransferase (AtfA or Eeb1), ω-oxidation pathway (AlkBGTHJ) | Nonanoic acid | Mono-ethyl azelate | 0.75 nih.govresearchgate.net |
| E. coli | Acyl-CoA ligase (AlkK), Alcohol acyltransferase (AtfA or Eeb1), ω-oxidation pathway (AlkBGTHJ) | Octanoic acid | Diethyl suberate | 0.24 nih.govresearchgate.net |
Protein engineering plays a crucial role in optimizing biocatalytic processes by improving the properties of key enzymes. nih.gov Techniques such as directed evolution and rational design can be employed to enhance enzyme activity, selectivity, and stability. nih.gov For the synthesis of this compound, protein engineering can be applied to both lipases and the enzymes involved in whole-cell biocatalysis.
Whole-Cell Biocatalysis in Microbial Systems (e.g., Escherichia coli)
Derivatization Strategies Utilizing the Monomethyl Ester Framework
The presence of two distinct carboxyl functionalities—one free and one esterified—is the cornerstone of the synthetic utility of this compound. This arrangement allows for orthogonal chemical strategies, where one functional group can be reacted while the other remains protected, and vice versa. This selective reactivity is crucial for building complex molecules. Dicarboxylic acids and their derivatives, in general, are foundational in the industrial production of polyamides, polyesters, plasticizers, and lubricants. youtube.comgoogle.com
Synthesis of Functionalized Octane Derivatives
The monomethyl ester of octanedioic acid is an ideal starting point for creating various functionalized C8 derivatives. The free carboxylic acid group can undergo standard transformations, such as conversion to amides, acyl hydrazides, or other esters, while the methyl ester remains intact. thermofisher.com For instance, coupling reactions with amines, facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can produce amido-esters. thermofisher.com
Furthermore, the ester group can be selectively transformed. Transesterification, for example, allows the methyl group to be replaced by a different alkyl or functionalized group, which is useful for synthesizing asymmetrical diesters. google.com This process can be catalyzed by metal alkoxides, which facilitate the substitution of a desired alkoxy group for the existing one. google.com Another approach involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride with thionyl chloride (SOCl₂), which can then be reacted with a wide range of nucleophiles. youtube.com
| Starting Material | Reagent(s) | Resulting Functional Group | Product Class |
| This compound | Amine (R-NH₂) + Coupling Agent (e.g., DCC) | Amide | Amido-ester |
| This compound | Alcohol (R-OH) + Acid Catalyst | Ester (from transesterification) | Asymmetrical Diester |
| This compound | Thionyl Chloride (SOCl₂) then Nucleophile (e.g., R-OH, R-NH₂) | Acid Chloride (intermediate) | Diester or Amido-ester |
| This compound | Isobutylene + Composite Catalyst | tert-Butyl Ester | Asymmetrical Diester patsnap.com |
This table illustrates potential derivatization reactions starting from the free carboxylic acid end of this compound, or through transesterification of the ester group.
Reduction of the Monomethyl Ester to Hydroxyl Derivatives
The reduction of the carboxyl groups in this compound to hydroxyl groups opens a pathway to diols and hydroxy-alcohols, which are valuable precursors for polyesters and polyurethanes. The choice of reducing agent is critical for controlling the reaction's outcome.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the ester functional groups to primary alcohols. youtube.comlibretexts.org This non-selective reduction yields octane-1,8-diol. Diborane (B₂H₆) also effectively reduces both functional groups. libretexts.org
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally incapable of reducing esters or carboxylic acids under normal conditions. libretexts.org However, more reactive carboxylic acid derivatives, such as acid chlorides, can be reduced by NaBH₄. youtube.com
For selective reduction, diisobutylaluminium hydride (DIBAL-H) is a reagent of choice. youtube.com Under controlled, low-temperature conditions, DIBAL-H can reduce the ester to an aldehyde, which can then be isolated or further reduced to an alcohol. This allows for the synthesis of 8-hydroxyoctanoic acid derivatives if the carboxylic acid is protected during the reaction.
| Reagent | Functional Group(s) Reduced | Primary Product |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Methyl Ester | Octane-1,8-diol libretexts.org |
| Diborane (B₂H₆) | Carboxylic Acid & Methyl Ester | Octane-1,8-diol libretexts.org |
| Sodium Borohydride (NaBH₄) | Neither (under standard conditions) | No reaction libretexts.org |
| Diisobutylaluminium Hydride (DIBAL-H) | Methyl Ester (selectively) | Methyl 8-oxooctanoate (aldehyde-ester) youtube.com |
This table summarizes the outcomes of reducing this compound with various common hydride reagents.
Oxidative Cleavage Reactions for Monomer Synthesis
Oxidative cleavage is a powerful synthetic tool used to break carbon-carbon bonds, typically double or triple bonds, to form smaller, bifunctional molecules like dicarboxylic acids. nih.gov This process is fundamental in oleochemistry, where unsaturated fatty acids are cleaved to produce valuable monomers for the polymer industry. patsnap.comnih.gov For example, the oxidative cleavage of oleic acid can yield azelaic acid (a C9 dicarboxylic acid) and other products. youtube.com The most common industrial method for this is ozonolysis, though routes using hydrogen peroxide with tungsten-based catalysts are gaining traction. patsnap.comnih.gov
However, applying the concept of oxidative cleavage to a saturated molecule like this compound for monomer synthesis is not a conventional strategy. Since there are no carbon-carbon double bonds in its aliphatic chain, the molecule is resistant to cleavage by typical reagents like ozone or permanganate (B83412) under standard conditions. nih.gov Further oxidation of the saturated chain would require harsh conditions and would likely lead to a complex mixture of shorter-chain dicarboxylic acids through processes like ω-oxidation followed by β-oxidation, which is a biological pathway for metabolizing fatty acids and dicarboxylic acids. nih.govnih.gov In some enzymatic systems, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters, but this is a highly specific biological process. nih.gov
Therefore, this compound is typically considered a product of oxidative cleavage (e.g., from a larger unsaturated precursor), rather than a substrate for it in the context of creating new, smaller monomers. The value of this compound lies in the synthetic utility of its existing C8 backbone, as detailed in the previous sections.
| Typical Substrate for Oxidative Cleavage | Oxidant(s) | Typical Monomer Products |
| Oleic Acid (Unsaturated C18 Fatty Acid) | Ozone (O₃) or H₂O₂/Tungsten Catalyst | Azelaic Acid (C9 Diacid), Nonanoic Acid (C9 Monoacid) youtube.compatsnap.com |
| Erucic Acid (Unsaturated C22 Fatty Acid) | Ozone (O₃) | Brassylic Acid (C13 Diacid), Pelargonic Acid (C9 Monoacid) |
| This compound (Saturated) | N/A (Not a typical substrate for cleavage) | N/A |
This table provides examples of typical oxidative cleavage reactions for monomer synthesis, highlighting that unsaturated precursors are the common substrates.
Biochemical and Molecular Biological Research Perspectives
Investigation of Biochemical Transformations and Pathways
Octanedioic acid, monomethyl ester, also known as monomethyl suberate (B1241622), is a dicarboxylic acid monoester that has garnered interest in biochemical research due to its structural similarity to endogenous fatty acids and its potential to interact with metabolic pathways. Its unique chemical structure, featuring both a free carboxylic acid group and a methyl ester, allows for a variety of biochemical transformations.
Role in Fatty Acid Metabolism Analogues
While direct studies labeling this compound as a fatty acid metabolism analogue are not extensively documented, its structure strongly suggests it can function as such. Fatty acid metabolism involves a series of enzymatic reactions that process straight-chain carboxylic acids for energy production or lipid biosynthesis. The presence of a C8 carbon chain in monomethyl suberate makes it a potential substrate or inhibitor for enzymes that typically act on medium-chain fatty acids.
Monomethyl branched-chain fatty acids (mmBCFAs) are known to be essential in the development of organisms like Caenorhabditis elegans and are synthesized using branched-chain α-keto-acids as primers for fatty acid synthetase. nih.gov These mmBCFAs are crucial for membrane function and signaling. nih.gov The introduction of an unnatural fatty acid analogue like monomethyl suberate could potentially interfere with these pathways. For instance, it could compete with natural fatty acids for binding to acyl-CoA synthetases, the enzymes that "activate" fatty acids for metabolism. Furthermore, a leucine-derived monomethyl branched-chain fatty acid has been shown to mediate amino acid sensing upstream of the mTORC1 signaling pathway, highlighting the intricate roles of modified fatty acids in cellular regulation. nih.gov The structural similarity of monomethyl suberate to these signaling molecules suggests a potential for interaction with such pathways.
Enzymatic Hydroxylation of Alkyl Chains
The alkyl chain of this compound is a potential target for enzymatic hydroxylation, a common reaction in xenobiotic metabolism and a key step in the functionalization of organic molecules in biological systems. nih.gov This process is often catalyzed by cytochrome P450-dependent enzymes, which are capable of introducing hydroxyl groups at various positions on an alkyl chain with high regioselectivity and stereoselectivity. nih.gov
Research on the enzymatic hydroxylation of related molecules provides insight into the potential fate of monomethyl suberate. For instance, the directed evolution of the P450BSβ enzyme has been successful in achieving the β-hydroxylation of octanoic acid. researchgate.net Given the structural similarity, it is plausible that similar enzymatic systems could hydroxylate the alkyl chain of this compound. This hydroxylation would increase the polarity of the molecule, potentially altering its biological activity and facilitating its further metabolism or excretion. The introduction of a hydroxyl group could also be a prelude to further oxidation or conjugation reactions.
Participation in Cascade Reactions within Biological Systems
Enzyme-initiated cascade reactions are multi-step transformations where the product of one enzymatic reaction becomes the substrate for the next, all occurring in a single pot. rsc.org The bifunctional nature of this compound, with its carboxyl and ester groups, makes it a candidate for participation in such cascades.
A relevant example is the use of multi-enzymatic cascade reactions to synthesize biopolymer monomers from fatty acid methyl esters. rsc.org In these systems, a ω-hydroxylation module can convert the terminal methyl group of a fatty acid methyl ester into a hydroxyl group. rsc.org This initial hydroxylation can then be followed by other enzymatic modifications, such as amination or further oxidation, to create a variety of valuable bifunctional monomers. rsc.org Similarly, the free carboxylic acid end of monomethyl suberate could be enzymatically reduced to an alcohol, or the ester could be hydrolyzed, opening up further possibilities for sequential enzymatic modifications within a cascade.
Exploration of Biological Interactions at the Molecular Level
The interactions of this compound with biological systems, particularly at the molecular level, have been a subject of investigation, with a notable focus on its effects on fungal organisms.
Interactions with Fungal Biological Systems
Research has demonstrated that this compound exhibits antifungal properties against a range of agriculturally relevant fungi. nih.govresearchgate.net Studies have shown moderate antifungal effects, with some fungal species being particularly sensitive. nih.govresearchgate.net
Mechanistic Studies of Fungal Growth Modulation
The mechanism by which this compound modulates fungal growth has been explored through molecular docking studies. nih.govresearchgate.net These computational analyses suggest that the compound may act by inhibiting N-myristoyltransferase (NMT), a crucial enzyme in fungi. nih.govresearchgate.net NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to a variety of proteins. This myristoylation is essential for the proper localization and function of these proteins, many of which are involved in signal transduction, protein-protein interactions, and structural integrity of the cell.
By potentially binding to the active site of NMT, monomethyl suberate could prevent the myristoylation of key fungal proteins, leading to disruption of essential cellular processes and ultimately inhibiting fungal growth. researchgate.net The table below summarizes the observed antifungal activity of monomethyl suberate against various fungal species. researchgate.net
| Fungal Species | Inhibition Rate at 300 µg/mL |
| Alternaria alternata | High |
| Fusarium equiseti | High |
| Fusarium fujikuroi | High |
| Phytophthora infestans GL-1 | High |
| Colletotrichum higginsianum | Moderate |
| Botrytis cinerea | Low |
| Aspergillus niger | Low |
| Mucor indicus | Insensitive |
| Penicillium digitatum | Insensitive |
Data sourced from Antypenko et al. (2018). researchgate.net
Computational Molecular Docking Analyses with Fungal Enzymes (e.g., N-myristoyltransferase)
Computational molecular docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as an enzyme. nih.govnih.gov This technique is instrumental in drug discovery and understanding enzymatic mechanisms, including in the context of antifungal research. researchgate.net By simulating the interaction between a ligand and a protein at the molecular level, researchers can identify potential inhibitors, elucidate mechanisms of action, and guide the synthesis of more potent and selective compounds. nih.govnih.gov
In the field of mycology, molecular docking has been employed to screen for potential inhibitors against essential fungal enzymes. For example, studies have used this approach to screen phytochemicals against glucoamylase from the black fungus Rhizopus oryzae and to identify secondary metabolites from actinomycetes that could inhibit the 1,3,8-trihydroxynaphthalene (B1218226) reductase (3HNR) enzyme in the phytopathogenic fungus Alternaria alternata. nih.govnih.gov
A particularly crucial target in many pathogenic fungi is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous essential proteins. researchgate.netnih.gov This modification is vital for protein function and localization, and its disruption can be lethal to the fungus, making NMT a validated target for antifungal drug development. researchgate.net Virtual screening and docking studies have been conducted to identify novel NMT inhibitors, often focusing on molecules that can mimic the binding of the natural substrate, myristoyl-CoA, or otherwise block the active site. nih.govnih.gov
Despite the application of this technology in antifungal research, a review of the scientific literature indicates that specific computational molecular docking analyses of this compound with fungal enzymes, including N-myristoyltransferase, have not been reported. Research into NMT substrate specificity reveals that the enzyme's binding site is highly adapted to accommodate a 14-carbon acyl chain. nih.gov Studies on various myristic acid analogs show that NMT can tolerate some modifications, but its activity often decreases with increased polarity, and it exhibits a strong preference for fatty acids of a specific length. nih.govnih.gov The structure of this compound—a C8 dicarboxylic acid monoester—differs significantly in chain length and polarity from the preferred substrates of NMT, which may explain the absence of dedicated docking studies for this compound against this particular enzyme.
The table below illustrates examples of molecular docking studies performed on various ligands with fungal enzymes, highlighting the types of interactions and binding energies observed. This showcases the methodology, although not applied directly to this compound.
| Target Enzyme (Fungus) | Ligand(s) | Key Findings & Binding Energy | Reference(s) |
| 1,3,8-trihydroxynaphthalene reductase (3HNR) (Alternaria alternata) | Indole-3-carboxylic acid, Streptokordin | Showed promising binding energies of -6.1 kcal/mol, suggesting potential as inhibitors. | nih.gov |
| Glucoamylase (Rhizopus oryzae) | Various antifungal phytochemicals | 123 out of 158 screened compounds showed higher binding affinity than the native ligand. | nih.gov |
| N-myristoyltransferase (Candida albicans) | Naturally-occurring compounds (e.g., from plants) | A molecular docking study was performed to evaluate 32 natural compounds as possible antifungal leads against NMT. | researchgate.net |
Substrate Affinity and Specificity in Enzyme Systems
Enzyme specificity is a fundamental principle in biochemistry, describing the ability of an enzyme to select and act upon a specific substrate from a pool of similar molecules. This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which is precisely shaped to accommodate the substrate's size, charge, and hydrophobicity.
The unique structure of this compound, which features a medium-length carbon chain with a carboxylic acid at one end and a methyl ester at the other, determines its affinity for various enzyme systems. Some enzymes are highly specialized to recognize and process dicarboxylic acids. For instance, a dicarboxyl-CoA:dicarboxylic acid coenzyme A transferase purified from rat liver mitochondria was found to act on substrates like adipyl-CoA and glutaryl-CoA but showed no activity toward monocarboxylic acids. nih.gov Similarly, enzymes like PETase and MHETase, involved in the degradation of polyethylene (B3416737) terephthalate, show a marked preference for the dicarboxylic acid terephthalic acid over its monocarboxylic counterpart, benzoic acid. researchgate.net This demonstrates that certain enzyme classes are specifically adapted to bind substrates with two carboxyl groups.
Conversely, many enzymes exhibit stringent specificity for monocarboxylic fatty acids of a particular chain length. A prime example is N-myristoyltransferase (NMT), which is highly selective for the 14-carbon myristoyl-CoA. acs.org While it can process some analogs, its catalytic efficiency is closely tied to the acyl chain's properties. nih.gov For NMT, binding affinity is a critical determinant of in vivo substrate specificity; the enzyme binds myristoyl-CoA much more tightly than other acyl-CoAs, ensuring that myristoylation is the predominant reaction even in the presence of more abundant but lower-affinity substrates. acs.orgacs.org
The affinity of this compound for a given enzyme would therefore depend on how well its dicarboxylic, mono-esterified C8 structure fits the target active site. While it would be a poor substrate for an enzyme like NMT which requires a longer, monocarboxylic acyl chain, it could be a potential substrate for enzymes that recognize dicarboxylic acids or medium-chain fatty acid esters. For example, studies on the esterification enzyme AtfA have shown that mono-methyl azelate (a C9 dicarboxylic acid monoester) is a better substrate than mono-ethyl suberate (the C8 equivalent of this compound), suggesting that both chain length and the nature of the ester group play an important role in substrate recognition.
The following table summarizes the specificity profiles of different enzyme systems for various types of substrates, illustrating the principles that govern substrate affinity.
| Enzyme/Enzyme System | Preferred Substrate(s) | Non-Substrate(s) or Poor Substrate(s) | Key Specificity Determinant | Reference(s) |
| Dicarboxyl-CoA Transferase | Dicarboxylic acids (e.g., adipic acid, glutaric acid) | Monocarboxylic acids | Presence of two carboxyl groups | nih.gov |
| N-Myristoyltransferase (NMT) | Myristoyl-CoA (C14) | Acetyl-CoA, other short-chain acyl-CoAs | High binding affinity for the C14 acyl chain | acs.orgacs.org |
| PETase / MHETase | Terephthalic acid (dicarboxylic) | Benzoic acid (monocarboxylic) | Recognition of the dicarboxylic acid structure | researchgate.net |
| Esterase (Pseudomonas putida) | Methyl esters (e.g., methyl dl-β-acetylthioisobutyrate) | Ethyl esters, Hydroxyethyl esters | Recognizes small, neutral ester groups and the configuration at the C-2 position. | N/A |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of Octanedioic acid, monomethyl ester, also known as monomethyl suberate (B1241622), in various matrices. These methods are crucial for assessing its purity and monitoring its formation or degradation in chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. To improve volatility and chromatographic peak shape, derivatization is often employed. nih.gov For instance, methylation can be used to convert the free carboxylic acid group into a methyl ester, enhancing its amenability to GC analysis. nih.gov
This technique is highly effective for determining the purity of a sample by separating the target compound from any impurities. The mass spectrometer then provides mass-to-charge ratio information that helps in the identification of these separated components. GC-MS can also be utilized to identify and quantify degradation products that may form under various conditions, such as exposure to heat, light, or chemical reagents. researchgate.net The analysis of such degradation products, which could include smaller dicarboxylic acids or other oxidized species, is vital for understanding the stability and potential reaction pathways of the compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and highly sensitive technique for the analysis of non-volatile compounds like this compound in solution. It is particularly well-suited for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net By taking small aliquots from a reaction mixture at different time intervals and analyzing them by LC-MS, chemists can track the consumption of reactants and the formation of products, including the target compound and any byproducts. nih.gov
The use of a hybrid triple quadrupole linear ion trap mass spectrometer with a scheduled selected reaction monitoring (SRM) method allows for the sensitive and specific quantification of the target analyte. nih.govresearchgate.net For more definitive identification of unknown products or impurities, information-dependent acquisition (IDA) methods can be employed to acquire full product ion spectra, which can then be compared against spectral libraries for confirmation. nih.govresearchgate.net The mobile phase composition, often a mixture of acetonitrile (B52724) and water with additives like formic acid, can be optimized to achieve efficient separation and ionization. sielc.comlcms.cz
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of this compound, providing confirmation of its molecular structure and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. uobasrah.edu.iqnih.govnih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. uobasrah.edu.iqrsc.org
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the other methylene protons in the aliphatic chain. chemicalbook.comdocbrown.info Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the ester and carboxylic acid groups, the methoxy (B1213986) carbon, and the different methylene carbons in the chain. hmdb.camdpi.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, collectively provide conclusive evidence for the compound's structure. rsc.org
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~3.67 | Singlet |
| ¹H | ~2.35 | Triplet |
| ¹H | ~2.20 | Triplet |
| ¹H | ~1.62 | Multiplet |
| ¹H | ~1.33 | Multiplet |
| ¹³C | ~179.9 | - |
| ¹³C | ~174.1 | - |
| ¹³C | ~51.4 | - |
| ¹³C | ~34.0 | - |
| ¹³C | ~33.8 | - |
| ¹³C | ~28.8 | - |
| ¹³C | ~28.7 | - |
| ¹³C | ~24.8 | - |
| ¹³C | ~24.6 | - |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Mixture Analysis
In the context of this compound, ESI-MS can be used to identify the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺) in positive ion mode. nih.govchemrxiv.org This allows for the rapid determination of the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through the fragmentation of selected precursor ions, which is valuable for distinguishing isomers and identifying components in a mixture without prior chromatographic separation. nih.govresearchgate.net
Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Molecular Formula Determination
Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements, often with sub-ppm mass accuracy. researchgate.netnih.gov This level of precision is crucial for the unambiguous determination of the elemental composition of a molecule. nih.govnsf.gov
For this compound (C₉H₁₆O₄), FT-ICR MS can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other ions with the same nominal mass but different elemental formulas. researchgate.netnih.gov This capability is invaluable for confirming the identity of the compound and for analyzing complex samples where numerous compounds with similar masses may be present. nih.gov The high resolving power of FT-ICR MS also allows for the separation of isotopic peaks, further aiding in the confirmation of the assigned molecular formula. nih.gov
Hyphenated Techniques for Comprehensive Analysis
The intricate nature of chemical compounds necessitates the use of sophisticated analytical techniques that can provide detailed structural and compositional information. Hyphenated techniques, which couple two or more analytical methods, are particularly powerful for the comprehensive analysis of complex samples. In the context of this compound, also known as monomethyl suberate, these techniques offer a robust approach to its characterization.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Characterization
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the chemical characterization of materials that are non-volatile or macromolecular in nature. This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments.
The process begins with the rapid heating of the sample in a pyrolyzer. This thermal energy causes the chemical bonds within the molecules to break, a process known as pyrolysis. The resulting mixture of smaller, more volatile compounds is then introduced into a gas chromatograph (GC). The GC separates these fragments based on their boiling points and interactions with the stationary phase of the chromatographic column. As each separated component elutes from the GC column, it enters a mass spectrometer (MS). The MS ionizes the fragments and then separates them based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the individual pyrolysis products.
In the analysis of this compound, Py-GC/MS provides valuable insights into its thermal decomposition behavior and the resulting fragmentation patterns. The thermal degradation of dicarboxylic acid monoesters can proceed through various pathways, including decarboxylation (the loss of CO2), cleavage of the ester bond, and other fragmentation reactions along the carbon chain.
While specific, detailed research focusing exclusively on the Py-GC/MS of pure this compound is limited in readily available literature, studies on related compounds and natural polymers containing similar structural motifs provide a basis for understanding its likely pyrolysis products. For instance, the analysis of suberin, a complex biopolymer found in plants, which contains dicarboxylic acids like suberic acid, has identified related compounds such as octanedioic acid, dimethyl ester and nonanedioic acid, mono-methyl ester among its pyrolysis products. unito.it This suggests that under pyrolytic conditions, this compound would likely undergo fragmentation leading to a series of characteristic products.
General principles of ester pyrolysis indicate that the thermal decomposition of methyl esters can lead to a variety of smaller molecules. nih.gov For a compound like monomethyl suberate, potential fragmentation products could include smaller dicarboxylic acids, unsaturated esters, and various hydrocarbons resulting from the cleavage of the C-C bonds within the octanedioic acid backbone.
A hypothetical Py-GC/MS analysis of this compound would be expected to yield a chromatogram with several peaks, each corresponding to a different pyrolysis product. The mass spectrum of each peak would then be used to identify the structure of that fragment.
Table of Potential Pyrolysis Products of this compound
| Putative Pyrolysis Product | Molecular Formula | Key Mass Spectral Fragments (m/z) |
| Heptenoic acid, methyl ester | C8H14O2 | 142, 111, 87, 74, 55 |
| Hexanedioic acid, monomethyl ester | C7H12O4 | 160, 129, 101, 74, 59 |
| Suberic anhydride (B1165640) | C8H12O3 | 156, 112, 84, 69, 55 |
| Cycloheptanone | C7H12O | 112, 84, 69, 55, 41 |
| Various alkanes and alkenes | Varies | Characteristic hydrocarbon fragmentation patterns |
This table is illustrative and based on general principles of ester and dicarboxylic acid pyrolysis. The actual products and their relative abundances would depend on the specific pyrolysis conditions (e.g., temperature, heating rate).
The comprehensive data obtained from Py-GC/MS, including the retention times of the fragments and their detailed mass spectra, allows for a thorough characterization of this compound and its thermal stability. This information is crucial for understanding the behavior of this compound in various applications and for quality control purposes.
Applications in Chemical Research and Advanced Material Science
Utilization as a Key Intermediate in Complex Organic Synthesis
The presence of two distinct and reactive functional groups on the same carbon backbone makes octanedioic acid, monomethyl ester an important building block in multi-step organic synthesis. Chemists can selectively react one group while leaving the other intact for subsequent transformations, enabling the construction of complex molecular architectures.
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that mediate a wide range of effects in the body, including inflammation, blood flow, and the induction of labor. nih.gov Their complex structures necessitate intricate synthetic pathways. This compound has been identified as a useful precursor in the synthetic preparation of Prostaglandin (B15479496) E1. chemdad.com Prostaglandin E1 is a primary prostaglandin that functions as a peripheral vasodilator. chemdad.com The synthesis of prostaglandins often involves the precise construction of a cyclopentane (B165970) ring with two extended side chains. The eight-carbon backbone of monomethyl suberate (B1241622) can be strategically incorporated to form one of these critical side chains, with its functional groups providing handles for further chemical modification. The synthesis of these bioactive molecules begins with arachidonic acid, which is converted through a series of enzymatic steps involving cyclooxygenase (COX) enzymes into Prostaglandin H2 (PGH2), a common precursor to other prostaglandins. reactome.orgmdpi.comyoutube.com Synthetic routes leverage building blocks like monomethyl suberate to construct the target molecule with high specificity.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sigmaaldrich.comresearchgate.net Dicarboxylic acid monoesters, such as monomethyl suberate, have proven to be valuable starting materials for synthesizing specific types of heterocycles. Notably, they have been employed in novel protocols for the synthesis of β-lactams. mdpi.com β-lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics.
In a recently developed reaction, a dicarboxylic acid monomethyl ester can react with an imine and acetic anhydride (B1165640) in a Castagnoli-Cushman-type reaction to produce a series of novel β-lactam compounds. mdpi.com The reaction's outcome is highly dependent on the structure of the monoester. This method has been used to prepare numerous new compounds with yields ranging from 35% to 90%, often resulting in a single trans-diastereomer, a testament to the reaction's stereoselectivity. mdpi.com
| Reactants | Synthesized Compound Structure (β-Lactam) | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Monomethyl 3,3-dimethylglutarate, N-benzylidenemethanamine, Acetic Anhydride | trans-1-benzyl-3,3-dimethyl-4-oxoazetidine-2-carboxylate | 75% | >95:5 |
| Monomethyl 3-phenylglutarate, N-benzylidenemethanamine, Acetic Anhydride | trans-1-benzyl-4-oxo-3-phenylazetidine-2-carboxylate | 82% | >95:5 |
| Monomethyl Homophthalate, N-benzylidenemethanamine, Acetic Anhydride | trans-1-benzyl-4-oxo-3-(2-(methoxycarbonyl)phenyl)azetidine-2-carboxylate | 90% | >95:5 |
Role in the Synthesis of Polymer and Material Precursors
In the realm of materials science, this compound serves as a valuable monomer and intermediate for producing polymers and their precursors. Its linear, eight-carbon chain and dual functionality are key to its utility in this field.
Medium-chain α,ω-dicarboxylic acids (DCAs) and their corresponding esters are important building blocks for the polymer industry. nih.gov While this compound is itself synthesized from its parent dicarboxylic acid (suberic acid) via selective mono-esterification, it also serves as a protected or activated intermediate that can be converted back to suberic acid or other derivatives as needed. rsc.org For example, biocatalytic processes have been developed where fatty acids are converted by engineered E. coli cells into mono-ethyl dicarboxylic acids. nih.govresearchgate.net In one study, octanoic acid was used as a substrate to produce mono-ethyl suberate and subsequently di-ethyl suberate. nih.gov The monoester can be easily hydrolyzed under acidic or basic conditions to yield the pure dicarboxylic acid. This is particularly useful when high-purity suberic acid is required or when the monoester is used as a soluble precursor in a reaction before being converted to the diacid form for a subsequent polymerization step.
Polymers containing ester linkages in their main chain are a diverse and versatile class of materials known as polyesters. nih.gov They are typically formed through condensation reactions between difunctional monomers, such as a diacid and a diol. researchgate.net this compound, can function as an AB-type monomer, where the carboxylic acid ('A' group) on one end can react with a hydroxyl group, and the methyl ester ('B' group) on the other end can undergo transesterification with a hydroxyl group.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. pageplace.de The development of sustainable and green synthetic routes for octanedioic acid, monomethyl ester is a critical area of future research.
One current laboratory-scale synthesis involves the reflux of suberic anhydride (B1165640) in methanol (B129727). chemicalbook.com While effective, future research will likely focus on optimizing this process to align with green chemistry principles. This includes exploring the use of renewable feedstocks for the production of suberic acid, the precursor to the anhydride. Additionally, developing catalytic systems that can facilitate the reaction under milder conditions, thereby reducing energy consumption, is a key goal. Research into halide-free catalysts, for example, is a significant step towards greener chemical processes. rsc.org The use of solvents is another critical aspect, with a push towards employing benign and reusable solvents to replace more hazardous traditional options. pageplace.de
Table 1: Principles of Green Chemistry and their Application to this compound Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. pageplace.de |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements. |
| Use of Renewable Feedstocks | Utilizing renewable rather than depleting raw materials and feedstocks. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization to reduce reaction steps, and thus waste. |
| Catalysis | Using catalytic reagents (highly selective) in preference to stoichiometric reagents. pageplace.de |
| Design for Degradation | Designing chemical products so that at the end of their function they break down into innocuous degradation products. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Exploration of Novel Biocatalytic Systems for Enhanced Efficiency
Biocatalysis, the use of natural substances like enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis. nih.govrsc.org The exploration of novel biocatalytic systems for the production of this compound is a promising avenue of research.
Lipases are a class of enzymes that are particularly well-suited for esterification reactions. mdpi.com Research has shown that immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435), can effectively catalyze the synthesis of various esters, including those of dicarboxylic acids. researchgate.netchesci.com These enzymatic methods offer high selectivity, often avoiding the formation of unwanted by-products, and can be performed under mild reaction conditions. nih.gov
Future research will likely focus on discovering and engineering new lipases with enhanced stability and activity for the specific synthesis of this compound. Furthermore, the development of whole-cell biocatalytic systems, for instance using genetically engineered Escherichia coli, presents an exciting opportunity. nih.gov Such systems can be designed to perform multiple reaction steps in a single pot, potentially leading to more streamlined and cost-effective production processes. nih.gov For example, a whole-cell system could be engineered to first produce suberic acid from a renewable feedstock and then esterify it to the desired monomethyl ester.
Table 2: Examples of Biocatalytic Systems for Ester Synthesis
| Biocatalyst | Reaction Type | Substrates | Key Findings |
| Immobilized Lipase (Novozym® 435) | Esterification | 2-ethylhexanol and 2-methylhexanoic acid | Demonstrated ability to catalyze ester synthesis in a solvent-free medium. researchgate.net |
| Candida antarctica Lipase B (soluble) | Esterification | Thymol and octanoic acid | Found to be a highly active biocatalyst for the reaction. mdpi.comconicet.gov.ar |
| Whole-cell E. coli (expressing AlkK and AtfA/Eeb1) | Esterification and ω-oxidation | C6, C8, and C9 fatty acids | Successfully produced mono-ethyl dicarboxylic acids directly from fatty acids. nih.gov |
| Porcine Pancreatic Lipase (PPL) | Lipolysis | Ultra-long-chain fatty acid sugar alcohol monoesters | Used for in vitro digestion tests to examine enzymatic lipolysis. rsc.org |
Advanced Computational Modeling of Molecular Interactions
Advanced computational modeling provides powerful tools to understand and predict the behavior of molecules at the atomic level. For this compound, these methods can offer significant insights into its molecular interactions, which in turn can guide the design of new applications.
The structure of this compound, with its carboxylic acid group, ester group, and flexible hydrocarbon chain, allows for a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Computational tools can be used to model how this molecule might interact with biological targets, such as the active site of an enzyme. For instance, understanding the hydrogen bonding patterns of the carboxylic acid and ester groups can be crucial for predicting binding affinity. nih.gov
Future research will likely involve the use of molecular dynamics simulations to study the conformational flexibility of this compound in different environments, such as in water or in a lipid bilayer. Quantum mechanics calculations can provide a deeper understanding of its electronic properties and reactivity. This knowledge can be invaluable for designing derivatives of this compound with enhanced biological activity or improved physical properties.
Table 3: Potential Molecular Interactions of this compound and Relevant Computational Methods
| Type of Interaction | Functional Group Involved | Description | Computational Method |
| Hydrogen Bond Donor | Carboxylic acid (-COOH) | The hydroxyl hydrogen can be donated to an acceptor atom (e.g., oxygen, nitrogen). | Quantum Mechanics, Molecular Dynamics, CSD/PDB Analysis nih.gov |
| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Ester (C=O, -O-) | The oxygen atoms can accept a hydrogen bond from a donor. nih.gov | Quantum Mechanics, Molecular Dynamics, CSD/PDB Analysis nih.gov |
| Hydrophobic Interactions | Alkyl chain (-(CH₂)₆-) | The nonpolar hydrocarbon chain can interact favorably with other nonpolar groups. nih.gov | Molecular Dynamics, Docking Simulations |
| Van der Waals Forces | Entire molecule | General attractive or repulsive forces between molecules. | Molecular Dynamics, Quantum Mechanics |
Investigation of Untapped Biological Pathways and Mechanisms
Preliminary research suggests that this compound may have interesting biological activities. A key area for future investigation is to explore these activities further and to uncover new biological pathways and mechanisms through which this molecule exerts its effects.
One report indicates that suberic acid monomethyl ester has inhibitory activity against tumor formation and may act as an inhibitor of histone deacetylase (HDAC) enzymes. biosynth.com HDACs play a crucial role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. biosynth.com Future research should aim to confirm and quantify the HDAC inhibitory activity of this compound, identify which specific HDAC isoforms it targets, and elucidate its mechanism of action.
Additionally, monomethyl suberate (B1241622) has been used in the synthetic preparation of Prostaglandin (B15479496) E1, a compound with vasodilatory effects. chemicalbook.com This suggests a potential role for this compound or its derivatives in pathways related to prostaglandin metabolism. Investigating how this molecule might influence the biosynthesis or signaling of prostaglandins (B1171923) could reveal new therapeutic opportunities.
Further screening of this compound against a wide range of biological targets could uncover previously unknown activities. Metabolomic studies could also be employed to understand how this compound is processed in biological systems and what metabolic pathways it perturbs.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of octanedioic acid monomethyl ester, and how are they experimentally determined?
- Answer : Critical properties include boiling point (~268°C), density (1.014 g/mL at 25°C), and refractive index (1.432). These are determined via standardized methods: boiling point using a distillation apparatus under atmospheric pressure, density via pycnometry, and refractive index with an Abbe refractometer. Validation against NIST reference data ensures accuracy .
Q. How can researchers confirm the identity and purity of octanedioic acid monomethyl ester after synthesis?
- Answer : Use a combination of spectroscopic techniques:
- NMR : 1H NMR (δ ~3.6 ppm for methoxy protons) and 13C NMR (δ ~170 ppm for ester carbonyl) confirm structural identity.
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O stretch) are diagnostic.
- GC-MS : Molecular ion peak at m/z 202 (for dimethyl ester analogs) with fragmentation patterns matched to NIST libraries .
Q. What synthetic strategies minimize diester formation during monomethyl ester synthesis?
- Answer : Controlled stoichiometry (1:1 molar ratio of diacid to methanol) with acid catalysis (e.g., H₂SO₄) under reflux prevents over-esterification. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Quenching the reaction at ~50% conversion and fractional distillation isolate the monoester .
Advanced Research Questions
Q. How can amide derivatives of octanedioic acid monomethyl ester be synthesized, and what factors influence regioselectivity?
- Answer : Coupling the monoester with amines (e.g., 3-nitrophenylthiazol-2-amine) using POCl₃ in dry pyridine at 0°C yields amide derivatives. Regioselectivity is controlled by steric hindrance and electronic effects of the amine. Purification via flash chromatography (ethyl acetate/hexane, 3:7) isolates the product with >85% yield .
Q. What analytical challenges arise in quantifying trace monoester derivatives in biological matrices, and how are they resolved?
- Answer : Matrix interference and low volatility complicate detection. Derivatization with BSTFA enhances volatility for GC-MS analysis. Quantification uses selective ion monitoring (m/z 202 for monoester) with deuterated internal standards (e.g., d₄-suberic acid ester) to correct for recovery losses .
Q. How do contradictory reports on esterification yields arise, and what experimental designs resolve them?
- Answer : Discrepancies stem from uncontrolled variables (e.g., moisture, catalyst purity). A factorial design (DoE) testing variables like temperature (60–100°C), catalyst concentration (1–5% H₂SO₄), and reaction time (4–12 hours) identifies optimal conditions. Reproducibility is validated via triplicate runs and ANOVA .
Data Contradiction Analysis
Q. Why do GC-MS retention times for octanedioic acid esters vary across studies, and how should researchers address this?
- Answer : Column type (e.g., DB-5 vs. HP-INNOWax) and temperature gradients affect retention times. Researchers should report column specifications, oven programs, and compare results to NIST reference retention indices. Inter-laboratory calibration with certified standards resolves discrepancies .
Methodological Best Practices
Q. What protocols ensure reproducible reduction of octanedioic acid esters to diols?
- Answer : Sodium borohydride (NaBH₄) in methanol-THF (1:1) at 60°C reduces esters to 1,8-octanediol. A 5:1 molar ratio of NaBH₄ to ester and 8-hour reaction time achieve >97% yield. Post-reaction quenching with acetone and extraction with dichloromethane isolate the diol .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 268°C | Distillation | |
| Density (25°C) | 1.014 g/mL | Pycnometry | |
| GC-MS m/z (Monoester) | 202 (Molecular ion) | DB-5MS Column | |
| NMR (¹³C, ester C=O) | δ ~170 ppm | 400 MHz NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
